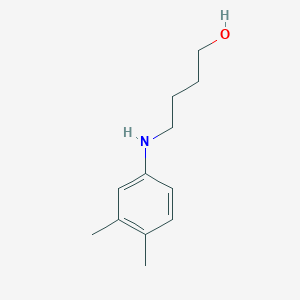
4-(3,4-Dimethyl-phenylamino)-butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
4-(3,4-Dimethyl-phenylamino)-butan-1-ol and its derivatives are significant in the study of crystal structures. The synthesis of related butyrate and 1,3-dioxane derivatives has led to detailed crystallographic analyses, providing insights into their molecular configurations and intermolecular interactions, which are crucial for understanding their physical and chemical properties (Jebas et al., 2013).
Pharmaceutical Research
Compounds related to 4-(3,4-Dimethyl-phenylamino)-butan-1-ol have been synthesized with potential pharmaceutical applications. For instance, new derivatives with antituberculosis activity have been developed, indicating the potential of these compounds in treating infectious diseases (Omel’kov et al., 2019).
Anti-Inflammatory and Analgesic Properties
Research into 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols, a class of compounds related to 4-(3,4-Dimethyl-phenylamino)-butan-1-ol, has demonstrated their potential for anti-inflammatory and analgesic activities. This highlights the compound's relevance in the development of new pain relief and anti-inflammatory medications (Menozzi et al., 2000).
Organic Synthesis and Catalysis
Compounds similar to 4-(3,4-Dimethyl-phenylamino)-butan-1-ol are used in organic synthesis and catalysis. For example, studies involving the methylation and ethylation of unsaturated alcohols, including compounds like 3-buten-1-ol, demonstrate the role of these molecules in developing new synthetic methods and catalysts (Youngblood et al., 1978).
Antioxidant Research
In the field of antioxidant research, studies on derivatives of 2,6-dimethyl-5-hepten-2-ol, closely related to 4-(3,4-Dimethyl-phenylamino)-butan-1-ol, have been conducted to understand their radical scavenging activities. These insights are crucial for developing new antioxidants in pharmaceutical and food industries (Stobiecka et al., 2016).
Corrosion Inhibition
The derivatives of 4-(3,4-Dimethyl-phenylamino)-butan-1-ol are also explored for their potential as corrosion inhibitors. Theoretical studies using density functional theory (DFT) help in understanding their inhibition efficiencies and reactive sites, contributing to the development of more effective corrosion inhibitors (Wang et al., 2006).
Eigenschaften
IUPAC Name |
4-(3,4-dimethylanilino)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-14/h5-6,9,13-14H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWXIMPEMFEDEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethyl-phenylamino)-butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B464533.png)

![1-Methyl-2'-phenyl-1',10'b-dihydrospiro(cyclohexane-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B464556.png)
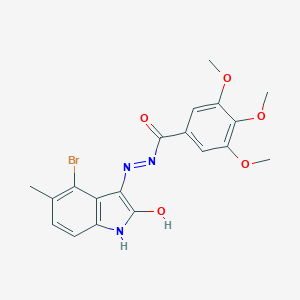
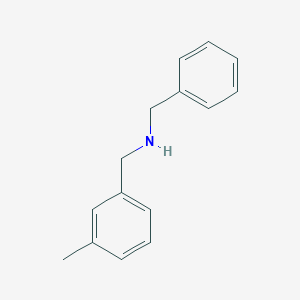

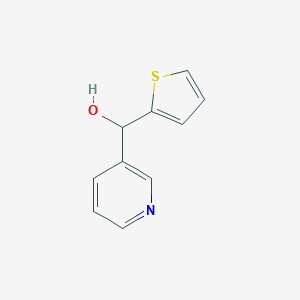
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B464593.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B464612.png)

![4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B464644.png)
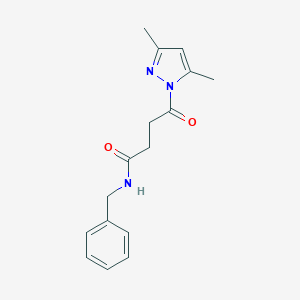
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B464667.png)
![3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B464697.png)